RALA peptide

Gene delivery Cytotoxicity Transfection efficiency

RALA peptide is a 30-amino acid cationic amphipathic cell-penetrating peptide (CPP) with a precise arginine-leucine-alanine motif. Engineered from KALA, it outperforms both the parent KALA peptide and truncated analog Pep2, which exhibit severe toxicity and loss of pH-responsive endosomal escape. For CRISPR delivery into MSCs, RALA achieves 57.7% cell viability vs 4.1% for Lipofectamine 2000, yielding more viable edited cells. Its pH-dependent α-helical structure enables efficient endosomal escape; serum-stable nanoparticles support systemic in vivo delivery. Also potentiates anionic bisphosphonate anti-cancer activity. Choose RALA when sequence-specific low toxicity and multifunctional cargo delivery are non-negotiable.

Molecular Formula C144H248N54O35S
Molecular Weight 3327.9 g/mol
Cat. No. B14079678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRALA peptide
Molecular FormulaC144H248N54O35S
Molecular Weight3327.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
InChIInChI=1S/C144H248N54O35S/c1-66(2)54-98(191-114(209)78(19)171-121(216)90(37-28-48-162-139(148)149)184-111(206)75(16)179-132(227)101(57-69(7)8)195-127(222)94(41-32-52-166-143(156)157)186-108(203)72(13)175-125(220)96(43-45-106(199)200)188-119(214)87(145)60-84-62-168-88-35-26-25-34-86(84)88)129(224)176-73(14)109(204)182-89(36-27-47-161-138(146)147)120(215)170-80(21)116(211)193-100(56-68(5)6)131(226)178-77(18)113(208)187-95(42-33-53-167-144(158)159)128(223)197-104(61-85-63-160-65-169-85)135(230)196-102(58-70(9)10)133(228)180-76(17)112(207)185-91(38-29-49-163-140(150)151)122(217)172-79(20)115(210)192-99(55-67(3)4)130(225)177-74(15)110(205)183-92(39-30-50-164-141(152)153)123(218)173-81(22)117(212)194-103(59-71(11)12)134(229)189-93(40-31-51-165-142(154)155)124(219)174-82(23)118(213)198-105(64-234)136(231)190-97(44-46-107(201)202)126(221)181-83(24)137(232)233/h25-26,34-35,62-63,65-83,87,89-105,168,234H,27-33,36-61,64,145H2,1-24H3,(H,160,169)(H,170,215)(H,171,216)(H,172,217)(H,173,218)(H,174,219)(H,175,220)(H,176,224)(H,177,225)(H,178,226)(H,179,227)(H,180,228)(H,181,221)(H,182,204)(H,183,205)(H,184,206)(H,185,207)(H,186,203)(H,187,208)(H,188,214)(H,189,229)(H,190,231)(H,191,209)(H,192,210)(H,193,211)(H,194,212)(H,195,222)(H,196,230)(H,197,223)(H,198,213)(H,199,200)(H,201,202)(H,232,233)(H4,146,147,161)(H4,148,149,162)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)(H4,156,157,166)(H4,158,159,167)/t72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1
InChIKeyGHWPWGCKSQQQSL-VKNOPYHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RALA Peptide: A Quantitative Comparator Guide for Amphipathic CPP Selection


RALA peptide is a synthetic, 30-amino acid cationic amphipathic cell-penetrating peptide (CPP) with the sequence WEARLARALARALARHLARALARALRACEA [1]. Engineered from the KALA peptide family, it contains seven arginine residues that confer a strong positive charge, facilitating electrostatic complexation with anionic cargoes such as nucleic acids and bisphosphonates . RALA self-assembles into stable nanoparticles <100-200 nm in diameter, and its α-helical structure undergoes pH-dependent conformational changes that are critical for endosomal escape [2]. It serves as a multifunctional non-viral delivery vector for DNA, mRNA, siRNA, and CRISPR components [3].

Why RALA Peptide is Not Interchangeable with Generic CPPs


RALA peptide is not a generic arginine-rich CPP; its specific sequence and resulting secondary structure dictate its unique performance profile. In head-to-head studies, rational truncation and substitution of RALA's sequence produced analogs like Pep2 that exhibited similar nanoparticle characteristics and transfection efficiency but suffered from higher toxicity and a critical loss of pH-responsive α-helicity, leading to poor endosomal escape and rendering them inferior [1]. Similarly, the parent peptide KALA, from which RALA was engineered, shows severe cytotoxicity and negligible transfection in comparative assays, demonstrating that the precise arginine-leucine-alanine motif in RALA is non-substitutable for achieving the combination of low toxicity and high delivery efficacy [2]. This highlights the high sensitivity of RALA's performance to its exact primary and secondary structure, making generic substitution a high-risk decision.

RALA Peptide: A Quantitative Evidence Guide for Selection


RALA vs. KALA: Comparative Cytotoxicity and Transfection Efficacy

In a direct in vitro comparison of pH-responsive fusogenic peptides, RALA demonstrated a markedly improved safety and efficacy profile compared to its parent peptide, KALA. The study assessed both cytotoxicity and pGL3 plasmid DNA (pDNA) transfection efficiency [1].

Gene delivery Cytotoxicity Transfection efficiency pH-responsive peptides

RALA vs. Pep2: Superior Safety and pH-Responsiveness

A rational peptide design study created several RALA analogs, including Pep2, a truncated version. While Pep2 produced nanoparticles with similar characteristics and transfection efficiency to RALA, it exhibited significant drawbacks that prevented its use as a replacement [1].

Peptide engineering Endosomal escape Structure-activity relationship Non-viral vector

RALA vs. Lipofectamine 2000: Higher Cell Viability and Total Edited Cell Yield

In a direct comparison with the commercial gold-standard transfection reagent Lipofectamine 2000 for delivering pDNA to primary mesenchymal stem cells (MSCs), RALA demonstrated a stark advantage in preserving cell health, which ultimately led to a higher number of successfully transfected and edited cells [1].

CRISPR delivery Primary stem cells Gene editing Cell viability

RALA Potentiates Bisphosphonate Anti-Cancer Activity vs. Free Drug

Complexation with RALA significantly enhances the anti-cancer potency of bisphosphonates (BPs), a class of drugs limited by poor bioavailability and toxicity. The study compared RALA/BP nanoparticles to their free BP counterparts [1].

Bisphosphonate Drug delivery Cancer therapy Nanoparticle

RALA-mRNA Nanocomplexes Exhibit Acidic pH-Dependent Membrane Disruption

A critical mechanism for effective nucleic acid delivery is the ability to escape the endosome after cellular uptake. This study characterizes the unique pH-dependent membrane disruptive properties of RALA when complexed with mRNA, a key step for functional protein expression [1].

mRNA delivery Endosomal escape Immunotherapy Nanocomplex

Optimal Application Scenarios for RALA Peptide Based on Quantitative Evidence


Non-Viral CRISPR Gene Editing in Primary and Sensitive Stem Cells

Scenario: Researchers requiring high-efficiency CRISPR component delivery (pDNA, mRNA, or RNP) into difficult-to-transfect, primary cell types like mesenchymal stem cells (MSCs) where maintaining cell viability and proliferative capacity post-transfection is critical. Evidence-Based Rationale: Section 3 Evidence #3 demonstrates that while RALA's transfection rate (22.5%) is lower than Lipofectamine 2000 (42.3%) for pDNA in MSCs, its cell viability (57.7%) is dramatically higher than that of Lipofectamine (4.1%) [1]. This leads to a higher total number of viable, functional edited cells, which is the ultimate goal for downstream assays and therapeutic development. RALA's low toxicity and ability to deliver multiple CRISPR formats make it the preferred reagent for these sensitive systems [1].

Developing Safer and More Effective Non-Viral Gene Delivery Systems

Scenario: Scientists engineering new peptide-based vectors for gene therapy who require a well-characterized, low-toxicity benchmark for rational design and comparison. Evidence-Based Rationale: As shown in Section 3 Evidence #1 and #2, RALA is the optimized sequence. It outperforms its parent KALA peptide by demonstrating mild cytotoxicity and effective transfection [2]. Furthermore, when RALA was used as a template to create a truncated analog (Pep2), the analog failed due to toxicity and loss of pH-responsive α-helicity, proving RALA's sequence is a superior, non-toxic scaffold [3]. Using RALA as a positive control or starting template ensures a higher baseline of safety and function compared to older, more toxic amphipathic peptides.

Systemic In Vivo Delivery of Nucleic Acid Therapeutics

Scenario: Preclinical studies requiring systemic (e.g., intravenous) administration of nucleic acid therapeutics (DNA, siRNA, mRNA) where serum stability and effective endosomal escape are mandatory for functional delivery. Evidence-Based Rationale: Section 3 Evidence #5 confirms that RALA forms nanocomplexes with cargo like mRNA that exhibit acidic pH-dependent membrane disruptive properties, a mechanism essential for escaping the endosome and reaching the cytosol [4]. Furthermore, RALA/pDNA nanoparticles are reported to be stable in the presence of serum and have demonstrated successful reporter-gene expression following intravenous delivery in vivo [5]. This combination of serum stability and proven endosomal escape function supports RALA's selection for in vivo systemic delivery studies.

Repurposing and Enhancing Anionic Small-Molecule Drugs

Scenario: Drug development programs seeking to improve the therapeutic index of anionic small molecules, such as bisphosphonates, that suffer from poor bioavailability and off-target toxicities. Evidence-Based Rationale: As detailed in Section 3 Evidence #4, complexation of bisphosphonates with RALA into stable nanoparticles (<100 nm) significantly potentiates their anti-cancer activity. RALA/BP nanoparticles were more potent than free BP in vitro and potentiated tumor growth delay in vivo [6]. This application scenario extends RALA's utility beyond nucleic acids to a broad range of anionic drug candidates, offering a validated platform for creating novel, more effective therapeutic formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RALA peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.